Superior Maintenance of Serum Calcium Stability Over One Year Compared to Sevelamer
A 1-year, prospective, randomized, multicenter study directly compared colestilan to sevelamer in CKD 5D patients with hyperphosphatemia. While both agents reduced serum phosphorus effectively (P < 0.001), their effects on serum calcium differed. The study found that serum calcium levels remained stable in the colestilan group, whereas the sevelamer group showed a tendency for a slight increase, with an end-of-study increase of 0.035 mmol/L over baseline [1].
| Evidence Dimension | Change in serum calcium level over 1 year |
|---|---|
| Target Compound Data | Stable (no significant change) |
| Comparator Or Baseline | Sevelamer: End-of-study increase of 0.035 mmol/L over baseline |
| Quantified Difference | Differential effect of 0.035 mmol/L increase vs. stable level |
| Conditions | 1-year prospective randomized study; CKD 5D patients on dialysis with hyperphosphataemia. |
Why This Matters
This provides a safety-related differentiation point; maintaining a stable serum calcium level is a key clinical goal in managing CKD-MBD, and colestilan's lack of effect on calcium distinguishes it from sevelamer in this direct comparison.
- [1] Locatelli, F., Spasovski, G., Dimkovic, N., Wanner, C., Dellanna, F., & Pontoriero, G. (2014). The effects of colestilan versus placebo and sevelamer in patients with CKD 5D and hyperphosphataemia: a 1-year prospective randomized study. Nephrology Dialysis Transplantation, 29(5), 1061-1073. View Source
